molecular formula C6H11ClN2O2 B15314234 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride CAS No. 2825011-64-9

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride

Katalognummer: B15314234
CAS-Nummer: 2825011-64-9
Molekulargewicht: 178.62 g/mol
InChI-Schlüssel: GNIGPMGSZRLDFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride is a synthetic compound with the molecular formula C6H11ClN2O2. It is primarily used in research settings and is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound often involves bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
  • 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
  • 2-Azaspiro[3.4]octane

Uniqueness

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

2825011-64-9

Molekularformel

C6H11ClN2O2

Molekulargewicht

178.62 g/mol

IUPAC-Name

5-methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-one;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c1-8-5(9)10-4-6(8)2-7-3-6;/h7H,2-4H2,1H3;1H

InChI-Schlüssel

GNIGPMGSZRLDFL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)OCC12CNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.